Methyl 2-ethoxy-4-iodobenzoate
Description
Contextual Significance as a Versatile Synthetic Intermediate
The strategic placement of the iodo and ethoxy groups on the benzoate (B1203000) frame is key to the versatility of Methyl 2-ethoxy-4-iodobenzoate. The iodine atom, a heavy halogen, serves as an excellent leaving group or a site for cross-coupling reactions. This reactivity is fundamental to its role as a synthetic intermediate. For instance, the iodine at the 4-position allows for the formation of new carbon-carbon bonds through well-established methodologies like Suzuki-Miyaura and Stille reactions. nih.gov This capability is crucial for assembling larger, more intricate molecular architectures from simpler precursors. nih.gov
One notable application is in the synthesis of functionalized linkers for metal-organic frameworks (MOFs). uio.no MOFs are a class of porous materials with vast internal surface areas, making them promising for applications in gas storage, catalysis, and separation. uio.no The synthesis of new, functionalized linkers is a primary goal in MOF research to tune properties like hydrophobicity and steric hindrance. uio.no this compound and its analogs can be used to create these specialized organic linkers. uio.no
The general class of iodo-benzoate esters, such as the related Methyl 2-iodobenzoate (B1229623), are widely used as intermediates in the synthesis of pharmaceutical compounds. lookchem.cominnospk.com They are precursors for complex molecules, including those with potential therapeutic applications. innospk.comsigmaaldrich.com For example, Methyl 2-iodobenzoate is an intermediate in the synthesis of Montelukast, a medication for asthma and allergies. innospk.com It is also used in the preparation of various other complex organic molecules through reactions like cobalt-catalyzed cyclizations. sigmaaldrich.comsigmaaldrich.com
The synthesis of this compound itself can be achieved through the alkylation of the corresponding hydroxy-iodobenzoate. uio.no This process highlights the modular nature of these building blocks, where different alkoxy groups can be introduced to fine-tune the properties of the final products. uio.no
Overview of Research Trajectories Involving Benzoate Derivatives
Benzoate derivatives, the broader family to which this compound belongs, are a cornerstone of organic synthesis and medicinal chemistry. chemicalbook.comwikipedia.org These esters of benzoic acid are not only important industrial precursors but also serve as key intermediates in the biosynthesis of many secondary metabolites in plants. wikipedia.org
Research involving substituted benzoate derivatives follows several key trajectories:
Drug Discovery and Medicinal Chemistry: A significant area of research focuses on synthesizing novel benzoate derivatives as potential therapeutic agents. For example, substituted 3-benzoic acid derivatives have been designed and synthesized as inhibitors of enzymes like dihydrofolate reductase from M. tuberculosis, a target for new anti-tuberculosis drugs. uef.fi Similarly, derivatives of eugenyl benzoate have been investigated as potential inhibitors of BCL-2 in colorectal cancer. waocp.org The diverse substitutions on the benzene (B151609) ring allow for the fine-tuning of biological activity. uef.fiwaocp.org
Development of New Synthetic Methods: Chemists are continuously developing more efficient and environmentally friendly methods for the synthesis of benzoate esters. dergipark.org.tr This includes the use of novel catalysts, such as deep eutectic solvents, to drive esterification reactions under milder, solvent-free conditions. dergipark.org.tr The development of regioselective acylation techniques for polyols using organoboron catalysts also highlights the ongoing innovation in this area. organic-chemistry.org
Materials Science: As mentioned with MOFs, benzoate derivatives are crucial in creating advanced materials. uio.no Their rigid structure and the potential for functionalization make them ideal building blocks for coordination polymers and other supramolecular assemblies. mdpi.com Research into the coordination modes of para-substituted benzoates with metal ions like copper(II) is essential for designing new materials with specific structural and electronic properties. mdpi.com
Probing Reaction Mechanisms: Studies on the pyrolysis of substituted ethyl benzoates have provided insights into reaction mechanisms, such as the influence of ortho-substituents on reaction rates. cdnsciencepub.com Understanding these fundamental chemical principles is vital for predicting reactivity and designing more effective synthetic routes. cdnsciencepub.com
The following table provides a glimpse into the variety of research applications for different substituted benzoate derivatives:
| Benzoate Derivative Type | Research Area | Specific Application Example | Reference |
| Iodo-substituted benzoates | Medicinal Chemistry | Precursor for Kibdelone C, a potential therapeutic agent. | innospk.comsigmaaldrich.com |
| 3-substituted benzoic acids | Drug Discovery | Development of inhibitors for M. tuberculosis enzymes. | uef.fi |
| Eugenyl benzoate derivatives | Cancer Research | Synthesis of potential BCL-2 inhibitors for colorectal cancer. | waocp.org |
| Para-substituted benzoates | Materials Science | Formation of coordination complexes with copper(II) for new materials. | mdpi.com |
| General Benzoate Esters | Green Chemistry | Use of deep eutectic solvents as catalysts for esterification. | dergipark.org.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethoxy-4-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYHRCNWHSPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Methyl 2 Ethoxy 4 Iodobenzoate
Cross-Coupling Reactions Involving the Aryl Iodide
The carbon-iodine bond in Methyl 2-ethoxy-4-iodobenzoate is the most reactive site for cross-coupling reactions compared to analogous aryl bromides or chlorides. This high reactivity allows for transformations to be carried out under relatively mild conditions. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgyonedalabs.com Due to its high functional group tolerance and the generally low toxicity of the boron reagents, it is one of the most widely used cross-coupling reactions.
The catalytic cycle begins with the oxidative addition of the aryl iodide, this compound, to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the biaryl product and regenerating the palladium(0) catalyst. libretexts.org Aryl iodides are highly reactive electrophiles in this process, often enabling the reaction to proceed at mild temperatures. frontiersin.orgnih.gov
Table 1: Illustrative Suzuki-Miyaura Reaction Conditions
| Parameter | Details |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or Na₂PdCl₄/sSPhos frontiersin.org |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane, Toluene, THF, or aqueous mixtures (e.g., Water/Acetonitrile) frontiersin.orgnih.gov |
| Temperature | Room Temperature to 100 °C |
| Product | Methyl 2-ethoxy-4-arylbenzoate |
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I). studylib.net
The reaction mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the aryl iodide undergoes oxidative addition to the Pd(0) catalyst. nrochemistry.com In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. nrochemistry.com This copper acetylide then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination from the palladium center yields the aryl-alkyne coupled product and regenerates the Pd(0) catalyst. wikipedia.org The high reactivity of aryl iodides allows this reaction to be performed under mild, often room-temperature, conditions. libretexts.orgnrochemistry.com
Table 2: Representative Sonogashira Coupling Reaction Conditions
| Parameter | Details |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst System | Pd(PPh₃)₂Cl₂ (Palladium Catalyst) and CuI (Copper Co-catalyst) nrochemistry.com |
| Base | Amine base such as Diisopropylamine (DIPA) or Triethylamine (TEA) nrochemistry.com |
| Solvent | THF or DMF |
| Temperature | Room Temperature |
| Product | Methyl 2-ethoxy-4-(alkynyl)benzoate |
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organostannane (organotin) reagent. openochem.orgwikipedia.org A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups, as organostannanes are stable to air and moisture. openochem.orglibretexts.org
The mechanism follows the standard catalytic cycle for palladium-catalyzed cross-coupling reactions. wikipedia.org It begins with the oxidative addition of this compound to a Pd(0) catalyst. The next step is transmetalation, where the organic group from the organostannane is transferred to the palladium(II) complex, with the tin halide being released as a byproduct. libretexts.org The cycle concludes with reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst. wikipedia.org The primary drawback of this reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts. libretexts.org
Table 3: Typical Stille Coupling Reaction Conditions
| Parameter | Details |
| Substrate | This compound |
| Coupling Partner | Organostannane (e.g., Tributyl(phenyl)stannane) |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand (optional) | Phosphine ligands such as PPh₃ or AsPh₃ |
| Solvent | Dioxane, THF, or DMF |
| Temperature | 60-110 °C |
| Product | Methyl 2-ethoxy-4-arylbenzoate |
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organohalide with an organozinc reagent. wikipedia.org This reaction is highly effective for the formation of carbon-carbon bonds, including the synthesis of unsymmetrical biphenyl derivatives. wikipedia.orgresearchgate.net
The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions. After the oxidative addition of the aryl iodide to the Pd(0) or Ni(0) catalyst, the organozinc reagent undergoes transmetalation, transferring its organic group to the metal center. wikipedia.org Reductive elimination then yields the final coupled product. A key feature of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for faster reaction rates and milder conditions compared to other methods. However, organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.org
Table 4: Analogous Negishi Coupling Reaction Conditions
| Parameter | Details |
| Substrate | This compound |
| Coupling Partner | Arylzinc halide (e.g., Phenylzinc chloride) |
| Catalyst | Pd(PPh₃)₄ or Ni(PPh₃)₄ wikipedia.org |
| Solvent | Anhydrous THF or Diethyl ether |
| Temperature | Room Temperature to Reflux |
| Product | Methyl 2-ethoxy-4-arylbenzoate (a biphenyl derivative) |
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, and this compound is an ideal substrate for these transformations. The Suzuki, Sonogashira, Stille, and Negishi reactions all rely on a palladium catalyst to facilitate the formation of a new carbon-carbon bond at the C4 position of the benzene (B151609) ring.
The general palladium-catalyzed cycle can be summarized as:
Oxidative Addition : The C-I bond of this compound adds to a coordinatively unsaturated Pd(0) species, forming a square planar Pd(II) complex. This is often the rate-determining step.
Transmetalation : The nucleophilic coupling partner (organoboron, copper acetylide, organostannane, or organozinc) transfers its organic moiety to the Pd(II) complex, displacing the iodide.
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligands, such as bulky and electron-rich phosphines, is crucial as they can stabilize the palladium catalyst, prevent its precipitation as palladium black, and accelerate key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. nih.gov
Table 5: Comparison of Palladium-Catalyzed Coupling Reactions
| Reaction | Nucleophilic Reagent | Key Features |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Low toxicity, stable reagents, requires a base. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Forms C(sp²)-C(sp) bonds, uses a Cu(I) co-catalyst. |
| Stille | Organostannane (R-SnR'₃) | High functional group tolerance, toxic tin byproducts. libretexts.org |
| Negishi | Organozinc (R-ZnX) | Highly reactive nucleophiles, moisture-sensitive. wikipedia.org |
While palladium is the most common catalyst for these reactions, other transition metals have been explored as effective and sometimes more economical alternatives.
Nickel-Catalyzed Couplings : Nickel catalysts can be used for both Negishi and Sonogashira couplings. wikipedia.orgwikipedia.org Nickel is more earth-abundant and less expensive than palladium. In Negishi couplings, nickel catalysts can effectively couple aryl halides with organozinc reagents. wikipedia.org Nickel-catalyzed Sonogashira-type reactions have also been developed, allowing for the coupling of alkyl halides without the use of palladium. wikipedia.org
Copper-Catalyzed Couplings : Copper plays a crucial co-catalytic role in the traditional Sonogashira reaction. However, significant research has focused on developing palladium-free, copper-catalyzed Sonogashira-type couplings of aryl iodides. researchgate.net These methods are attractive due to the low cost and low toxicity of copper.
Iron-Catalyzed Couplings : Iron is an appealing catalyst choice because it is abundant, inexpensive, and environmentally benign. Iron-catalyzed cross-coupling reactions, including Sonogashira-type couplings of aryl iodides with terminal alkynes, have been developed as a sustainable alternative to palladium-based systems. beilstein-journals.orgresearchgate.net
Table 6: Alternative Metal Catalysts for Cross-Coupling of Aryl Iodides
| Metal Catalyst | Reaction Type | Typical Conditions |
| Nickel | Negishi, Sonogashira | Often requires phosphine ligands, anhydrous solvents. wikipedia.org |
| Copper | Sonogashira (Pd-free) | Requires a base, often performed at elevated temperatures. researchgate.net |
| Iron | Sonogashira | Often requires a base and may use a co-catalyst. beilstein-journals.orgresearchgate.net |
Reactions at the Ester Functionality
The ester functional group in this compound is a primary site for chemical transformations, allowing for its conversion into other important derivatives such as carboxylic acids and different esters.
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid, 2-ethoxy-4-iodobenzoic acid, is a fundamental hydrolysis reaction. This process can be effectively carried out under either acidic or basic conditions. study.comquora.com
Under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide ion (CH₃O⁻) yields the carboxylate salt. The reaction is driven to completion by the final, irreversible protonation of the methoxide ion by the solvent and the acidification of the carboxylate salt in a separate workup step to yield the neutral carboxylic acid. study.com A procedure for a related substituted methyl benzoate (B1203000) involves heating the ester under reflux with sodium hydroxide in a mixed solvent system of methanol and water, followed by acidification to precipitate the carboxylic acid product. chemspider.com
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. study.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. This reaction is reversible, and the equilibrium can be shifted toward the products by using a large excess of water. acs.org
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Basic Hydrolysis | 1. NaOH, Water/Methanol, Reflux | 2-ethoxy-4-iodobenzoic acid | High (e.g., 95% for a related compound) | chemspider.com |
| 2. HCl (aq) for acidification | ||||
| Acid Hydrolysis | H₂SO₄ or HCl, Water, Heat | 2-ethoxy-4-iodobenzoic acid | Variable (Equilibrium) | study.comacs.org |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this allows for the synthesis of other alkyl esters (e.g., ethyl, propyl). The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide, NaOCH₂CH₃) is used as the nucleophile. The reaction follows a nucleophilic acyl substitution pathway similar to basic hydrolysis. The equilibrium is typically driven in the desired direction by using the alcohol corresponding to the desired ester as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism analogous to the Fischer esterification. The ester's carbonyl group is first protonated by the acid catalyst, activating it toward nucleophilic attack by an alcohol molecule. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (methanol) is eliminated to form the new ester. masterorganicchemistry.com Using a large excess of the incoming alcohol as the solvent is crucial to shift the equilibrium towards the product. masterorganicchemistry.com The transesterification of various aromatic esters has been achieved using different catalysts, including alkali metal carbonates. rsc.org
| Reaction Type | Catalyst/Reagents | Reactant Alcohol | Product Ester | Key Conditions |
| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Ethyl 2-ethoxy-4-iodobenzoate | Use of ethanol as solvent |
| Acid-Catalyzed | H₂SO₄ (catalytic) | Propanol (PrOH) | Propyl 2-ethoxy-4-iodobenzoate | Use of propanol as solvent |
| Metal-Catalyzed | K₂CO₃ | Phenol | Phenyl 2-ethoxy-4-iodobenzoate | High temperature (e.g., 120 °C) |
Transformations Involving the Ethoxy Group
The ethoxy group (-OCH₂CH₃) is another key functional group in the molecule. While the ether linkage is generally stable, it can be cleaved under specific, harsh conditions.
Cleavage of the Alkyl Ether Linkage (e.g., Acid-Catalyzed Dealkylation)
The C(aryl)-O bond of the ethoxy group is strong and resistant to cleavage. However, the C(alkyl)-O bond can be cleaved by strong acids, particularly strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgtransformationtutoring.comchemistrysteps.com This reaction converts the alkyl aryl ether into a phenol and an alkyl halide. ucalgary.ca
The mechanism begins with the protonation of the ether oxygen by the strong acid, which transforms the ethoxy group into a good leaving group (ethanol). ucalgary.ca The halide ion (I⁻ or Br⁻), acting as a nucleophile, then attacks the ethyl group's carbon atom. libretexts.orglibretexts.org Since this involves attack at a primary carbon, the reaction proceeds via an Sɴ2 mechanism. libretexts.org The products are 2-hydroxy-4-iodobenzoic acid methyl ester (methyl 4-iodosalicylate) and ethyl iodide or ethyl bromide. The resulting phenol does not react further to form an aryl halide because the C(aryl)-O bond is too strong and nucleophilic attack on an aromatic ring is disfavored. ucalgary.calibretexts.org
| Reagent | Mechanism | Products | Note |
| Concentrated HI | Sɴ2 | Methyl 2-hydroxy-4-iodobenzoate + Ethyl iodide | The reaction cleaves the alkyl-oxygen bond. |
| Concentrated HBr | Sɴ2 | Methyl 2-hydroxy-4-iodobenzoate + Ethyl bromide | The resulting phenol is unreactive to further substitution. |
Modifications of the Alkyl Chain
Direct chemical modification of the ethyl chain of the ethoxy group without cleaving the ether linkage is challenging due to the general lack of reactivity of saturated alkyl chains. Unlike benzylic positions, the methylene (-CH₂-) and methyl (-CH₃) groups of the ethoxy substituent lack inherent reactivity toward most common reagents. Reactions that are sufficiently vigorous to functionalize the alkyl chain often lead to the cleavage of the ether bond as described in section 3.3.1.
While some specialized enzymatic or microbial oxidation reactions can introduce hydroxyl groups onto the alkyl chains of alkoxyaromatic compounds, general synthetic methods for such transformations are not common. Therefore, for synthetic purposes, the alkyl chain of the ethoxy group in this compound is typically considered inert, with reactivity concentrated at the ester, the aromatic ring, and the carbon-iodine bond.
Cyclization Reactions and Heterocyclic Compound Formation (e.g., Phthalide Derivatives from related compounds)
The structure of this compound, particularly the presence of an iodine atom ortho to the ester group (after hydrolysis), makes it a valuable precursor for synthesizing fused heterocyclic systems. A prominent example is the formation of phthalide (isobenzofuran-1(3H)-one) derivatives.
These syntheses often proceed from the corresponding 2-iodobenzoic acid, which is readily obtained by the hydrolysis of the ester (see 3.2.1). A common and powerful method involves a palladium- and copper-catalyzed domino reaction between the 2-iodobenzoic acid and a terminal alkyne. researchgate.net This sequence typically involves an initial Sonogashira coupling to form a 2-alkynylbenzoic acid intermediate. This intermediate is not isolated but undergoes a subsequent intramolecular cyclization (a 5-exo-dig cyclization) under the reaction conditions to yield a 3-ylidenephthalide. semanticscholar.org Various catalysts and conditions can be employed to achieve this transformation, providing access to a diverse range of substituted phthalides.
| Alkyne Reactant | Catalyst System | Solvent/Base | Product Type | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | (Z)-3-benzylidenephthalide | researchgate.net |
| 1-Hexyne | Cu₂O | DMF | (Z)-3-butylidenephthalide | semanticscholar.org |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | (Z)-3-(hydroxymethylidene)phthalide | researchgate.net |
Biotransformations and Microbial Dihydroxylation (e.g., for related iodobenzoates)
The microbial transformation of aromatic compounds, particularly substituted benzoates, is a subject of significant scientific interest due to its potential applications in bioremediation and the synthesis of valuable chemical intermediates. While specific studies on the biotransformation of this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on related halogenated and substituted benzoates. The primary enzymatic systems responsible for the initial oxidation of these aromatic rings are Rieske non-heme iron oxygenases.
Rieske dioxygenases are multi-component enzyme systems that catalyze the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of cis-dihydrodiols. This initial dearomatization step is crucial for the subsequent degradation of the aromatic ring. The substrate specificity of these enzymes is a critical factor determining whether a particular substituted benzoate can be biotransformed. This specificity is influenced by both electronic effects and the steric bulk of the substituents on the aromatic ring.
Research on the substrate specificity of benzoate dioxygenase (BZDO) from Ralstonia eutropha B9, a well-studied Rieske dearomatizing dioxygenase, has provided insights into the impact of halogen substituents. A study evaluating a range of monosubstituted benzoates found that while 3-fluorobenzoic acid was a good substrate, reactivity decreased with larger halogens, and no activity was observed for 3-iodobenzoic acid. oup.com This suggests that the large atomic radius of iodine may present a steric hindrance for the active site of this particular enzyme.
The position of the substituent also plays a crucial role. For instance, the same study on Ralstonia eutropha B9 demonstrated higher activities for 3-substituted benzoates compared to those with substituents at the 2- or 4-position. oup.com This highlights the intricate relationship between the enzyme's active site architecture and the substrate's substitution pattern.
Furthermore, the nature of the ester group can influence the efficiency of microbial dihydroxylation. A study on the enzymatic dihydroxylation of a series of benzoate esters by Escherichia coli JM109(pDTG601), a strain expressing toluene dioxygenase, revealed that the size of the ester group affects the transformation. While methyl and ethyl esters were readily dihydroxylated, bulkier groups like n-propyl and iso-propyl resulted in poorer substrates, and n-butyl and tert-butyl benzoates were not oxidized at all. nih.gov
In the context of this compound, the presence of three different substituents—an iodo group, an ethoxy group, and a methyl ester—presents a complex substrate for microbial dioxygenases. The large iodine atom at the 4-position, combined with the ethoxy group at the 2-position, could pose significant steric challenges for the active site of many known dioxygenases.
While direct dihydroxylation of the aromatic ring is a primary pathway for many benzoates, alternative microbial transformations for halogenated aromatics have been observed. For example, some microorganisms can initiate the degradation of halogenated benzoates through dehalogenation. However, the specific pathways and the feasibility of microbial dihydroxylation for a molecule as substituted as this compound remain an area for further investigation.
The following tables present representative data from studies on the microbial dihydroxylation of related halogenated and substituted benzoates to illustrate the types of transformations and the factors influencing them. It is important to note that this data is for comparative purposes, as specific data for this compound is not available.
Table 1: Microbial Dihydroxylation of Monosubstituted Benzoates by Ralstonia eutropha B9
| Substrate | Relative Activity (%) | Major Metabolite(s) |
| Benzoic Acid | 100 | (1S,2R)-1-Carboxy-3,5-cyclohexadiene-1,2-diol |
| 3-Fluorobenzoic Acid | ~100 | 3-Fluoro-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid |
| 3-Chlorobenzoic Acid | ~40 | 3-Chloro-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid |
| 3-Bromobenzoic Acid | ~20 | 3-Bromo-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid |
| 3-Iodobenzoic Acid | 0 | No dihydroxylation observed |
| 2-Methylbenzoic Acid | ~10 | 2-Methyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid |
| 3-Methoxybenzoic Acid | ~5 | 3-Methoxy-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid |
Data adapted from a study on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. oup.com The relative activity is compared to the native substrate, benzoic acid.
Table 2: Enzymatic Dihydroxylation of Benzoate Esters by E. coli JM109(pDTG601) *
| Substrate | Product Yield (g/L) |
| Methyl Benzoate | ~1 |
| Ethyl Benzoate | ~1 |
| n-Propyl Benzoate | Poor Substrate |
| iso-Propyl Benzoate | Poor Substrate |
| n-Butyl Benzoate | Not Oxidized |
| tert-Butyl Benzoate | Not Oxidized |
| Allyl Benzoate | ~1 |
| Propargyl Benzoate | ~1 |
Data adapted from a study investigating the steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. nih.gov
The findings from these related studies underscore the challenges that the specific substitution pattern of this compound would likely present for microbial dihydroxylation by commonly studied bacterial strains. The combination of a large halogen, an ether linkage, and an ester group would necessitate an enzyme with a highly accommodating active site. Future research involving enzyme engineering or the screening of diverse microbial populations could potentially identify biocatalysts capable of transforming this complex molecule. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete covalent framework of Methyl 2-ethoxy-4-iodobenzoate.
The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. The chemical shift (δ), integration, and splitting pattern (multiplicity) of these signals are used to assemble the molecular structure.
Aromatic Region: The three protons on the benzene (B151609) ring appear as distinct signals. The proton at position 3 (H-3) is a doublet, coupled to H-5. The proton at position 5 (H-5) appears as a doublet of doublets, being coupled to both H-3 and H-6. The proton at H-6 is a doublet, coupled to H-5. The presence of the electron-donating ethoxy group and the electron-withdrawing ester group, along with the iodine atom, dictates their specific chemical shifts.
Ethoxy Group (–O–CH₂–CH₃): This group gives rise to two signals. The methylene protons (–O–CH₂–) appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (–CH₃) appear as a triplet, coupled to the two adjacent methylene protons.
Methyl Ester Group (–COOCH₃): The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet in the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H-3 | ~7.3-7.4 | d | ~1.5-2.0 | 1H |
| Aromatic H-5 | ~7.1-7.2 | dd | J = ~8.0-8.5, ~1.5-2.0 | 1H |
| Aromatic H-6 | ~7.7-7.8 | d | ~8.0-8.5 | 1H |
| Ethoxy -OCH₂- | ~4.0-4.1 | q | ~7.0 | 2H |
| Ethoxy -CH₃ | ~1.4-1.5 | t | ~7.0 | 3H |
| Ester -OCH₃ | ~3.8-3.9 | s | - | 3H |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Carbonyl Carbon: The ester carbonyl carbon (C=O) typically appears far downfield, in the range of 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring will show six distinct signals. The carbons directly bonded to iodine (C-4) and oxygen (C-2) are significantly influenced by these substituents. The remaining carbons (C-1, C-3, C-5, C-6) resonate at positions determined by the combined electronic effects of all substituents.
Aliphatic Carbons: The two carbons of the ethoxy group and the single carbon of the methyl ester appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~166 |
| C-1 (Aromatic) | ~125 |
| C-2 (Aromatic) | ~158 |
| C-3 (Aromatic) | ~120 |
| C-4 (Aromatic) | ~95 |
| C-5 (Aromatic) | ~130 |
| C-6 (Aromatic) | ~135 |
| Ethoxy -OCH₂- | ~64 |
| Ethoxy -CH₃ | ~15 |
| Ester -OCH₃ | ~52 |
2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular connectivity. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a critical cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons H-5 and H-6, and between H-5 and H-3.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu An HSQC spectrum would definitively link the proton signals of the ethoxy and ester methyl groups to their corresponding carbon signals. It would also connect each aromatic proton signal (H-3, H-5, H-6) to its respective aromatic carbon signal (C-3, C-5, C-6), aiding in the assignment of the complex aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations would include:
A correlation from the ester methyl protons (–OCH₃) to the carbonyl carbon (C=O).
A correlation from the ethoxy methylene protons (–OCH₂–) to the aromatic carbon C-2.
Correlations from the aromatic proton H-6 to carbons C-1, C-4, and C-5, confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million). nih.gov This precision allows for the determination of a unique elemental formula for the molecular ion, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₀H₁₁IO₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.
Calculated Exact Mass of C₁₀H₁₁IO₃: 305.9753 g/mol
Expected HRMS Result [M]⁺•: m/z 305.9753
Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing extensive and predictable fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. The fragmentation pathways for regioisomeric methyl ethoxybenzoates have been studied, providing a strong basis for predicting the behavior of the title compound. researchgate.netresearchgate.net
Key fragmentation pathways for this compound under EI-MS would likely include:
Loss of an Ethyl Radical: A primary fragmentation involves the cleavage of the ethyl group from the ethoxy moiety, leading to a stable ion.
Loss of Ethene: A rearrangement reaction can lead to the elimination of a neutral ethene molecule (C₂H₄), resulting in a fragment ion corresponding to methyl 2-hydroxy-4-iodobenzoate.
Loss of a Methoxy Radical: Cleavage of the methyl group from the ester function results in the loss of a methoxy radical (•OCH₃), forming a benzoyl-type cation.
Loss of Carbon Monoxide: The benzoyl cation can further lose carbon monoxide (CO).
Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z | Identity of Fragment | Pathway |
| 306 | [M]⁺• | Molecular Ion |
| 277 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |
| 278 | [M - C₂H₄]⁺• | Loss of ethene via rearrangement |
| 275 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |
| 247 | [M - OCH₃ - CO]⁺ | Subsequent loss of CO from m/z 275 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the various stretching and bending vibrations of its constituent bonds.
The most prominent absorption band is anticipated to be the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. For methyl 4-iodobenzoate (B1621894), this peak is observed around 1711 cm⁻¹ rsc.org. The presence of the electron-donating ethoxy group at the ortho position in this compound may slightly influence the electronic environment of the carbonyl group, but the absorption is expected to remain within the characteristic range for aromatic esters.
The C-O stretching vibrations of the ester and ether functionalities are expected to produce strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. Specifically, the asymmetric C-O-C stretching of the ester would likely appear around 1250 cm⁻¹, while the symmetric stretching would be at a lower frequency. The ethoxy group's C-O stretching will also contribute to the absorption in this region.
The aromatic ring will give rise to several characteristic bands. The C=C stretching vibrations within the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range. The carbon-iodine (C-I) stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1720-1740 |
| Ester | C-O Stretch | 1250-1300 |
| Ether | C-O-C Stretch | 1050-1150 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aromatic C-H | C-H Bend (out-of-plane) | 800-900 |
| Alkyl C-H | C-H Stretch | 2850-2980 |
| Carbon-Iodine | C-I Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring and are influenced by the nature of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene chromophore. Aromatic compounds typically exhibit multiple absorption bands in the UV region arising from π → π* transitions. The benzene ring itself has characteristic absorptions around 184, 204, and 256 nm. Substitution on the benzene ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shifts) and an increase or decrease in the molar absorptivity.
In this compound, the benzene ring is substituted with an ethoxy group, a methyl ester group, and an iodine atom. Both the ethoxy and the ester groups are auxochromes that can interact with the π-system of the benzene ring, leading to a red shift (bathochromic shift) of the absorption bands to longer wavelengths. The iodine atom, being a halogen, can also influence the electronic transitions.
The primary π → π* transitions in substituted benzenes, often referred to as the E and B bands, are expected to be the most prominent features in the UV-Vis spectrum of this compound. The more intense E band is likely to appear in the region of 200-240 nm, while the less intense, fine-structured B band is expected at longer wavelengths, typically around 260-290 nm. The solvent used for the analysis can also influence the position and intensity of these absorption bands.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|
| π → π* (E-band) | 220-250 | High |
| π → π* (B-band) | 270-300 | Low to Medium |
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of Methyl 2-hydroxy-4-iodobenzoate has been determined to be in the monoclinic crystal system with the space group P2₁/c. This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. Given the structural similarity, it is plausible that this compound could crystallize in a similar crystal system and space group. The unit cell parameters for Methyl 2-hydroxy-4-iodobenzoate provide a reference for the potential dimensions of the unit cell for the title compound.
In the solid state, molecules are held together by a network of intermolecular interactions. In the case of Methyl 2-hydroxy-4-iodobenzoate, both intermolecular and intramolecular hydrogen bonds are observed. The presence of the hydroxyl group allows for the formation of these strong interactions, which play a significant role in the crystal packing.
For this compound, which lacks a hydroxyl group, classical hydrogen bonding of this nature will not be present. However, other weak intermolecular interactions are expected to be significant. These include dipole-dipole interactions arising from the polar ester and ether functional groups, as well as van der Waals forces. More specifically, C-H···O and C-H···π interactions are likely to be important in directing the crystal packing. The iodine atom can also participate in halogen bonding, a directional non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.
The study of how molecules assemble in the solid state is the domain of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties. The supramolecular assembly of this compound will be governed by the interplay of various non-covalent interactions.
The presence of the iodine atom is particularly significant in the context of crystal engineering. Halogen bonds, particularly those involving iodine, are recognized as robust and directional interactions that can be used to construct specific supramolecular architectures. In the crystal lattice of this compound, it is conceivable that I···O or I···π interactions could play a crucial role in the formation of one-, two-, or three-dimensional networks. The principles of supramolecular chemistry suggest that the shape and electronic properties of the molecule will guide its self-assembly into a thermodynamically stable crystal structure. The study of related halogenated benzoic acid derivatives provides valuable insights into the types of supramolecular synthons that might be formed.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Conformational Analysis
A DFT-based geometry optimization would reveal the most stable three-dimensional arrangement of atoms in Methyl 2-ethoxy-4-iodobenzoate. This analysis would determine key bond lengths, bond angles, and dihedral angles. Conformational analysis, likely performed by rotating the ethoxy and methyl ester groups, would identify various energy minima (stable conformers) and the transition states connecting them. This is crucial as the relative orientation of these groups can significantly influence the molecule's physical and chemical properties.
Electronic Structure and Molecular Orbital Theory
Analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of chemical reactivity. For instance, the HOMO location would suggest sites susceptible to electrophilic attack, while the LUMO would indicate sites for nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic data, which is invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies would correspond to peaks in an Infrared (IR) spectrum, allowing for the identification of characteristic functional group vibrations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would model the behavior of this compound over time. This method could be used to study the molecule's dynamics in different environments, such as in a solvent or in the solid state. MD simulations provide insights into conformational flexibility, intermolecular interactions, and the thermodynamic properties of the system that are not accessible from static DFT calculations.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to define atoms and chemical bonds. nih.gov For this compound, a QTAIM analysis would characterize the nature of its covalent and any potential non-covalent interactions. By analyzing properties at the bond critical points (BCPs), one could quantify the strength and nature (e.g., shared-shell vs. closed-shell) of the C-I, C-O, and other bonds within the molecule.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a chemist-friendly picture of bonding by transforming the complex molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs). researchgate.net An NBO analysis of this compound would quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization through hyperconjugative interactions. This method is particularly useful for understanding substituent effects and the electronic communication between the ethoxy, iodo, and ester groups through the aromatic ring.
As dedicated research becomes available, these theoretical explorations will provide a comprehensive understanding of the fundamental chemical nature of this compound.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the Electron Localization Function (ELF) or Localized Orbital Locator (LOL) analysis for this compound were found.
ELF and LOL are quantum chemical methods used to analyze the electron density of a molecule, providing insights into chemical bonding and electron pair localization. An ELF analysis maps the probability of finding an electron near a reference electron, which helps in distinguishing core electrons, valence electrons, covalent bonds, and lone pairs in a chemically intuitive manner. Similarly, LOL studies offer a different perspective on electron localization, often complementing ELF analyses.
While these computational tools are powerful for understanding the electronic structure of molecules, it appears that they have not yet been applied to this compound in published research. Therefore, no data tables or detailed research findings regarding the ELF and LOL basins, attractor positions, or electron populations for this specific compound can be provided.
Reaction Mechanism Elucidation via Computational Methods
A thorough review of available chemical literature and research databases indicates a lack of published studies on the elucidation of reaction mechanisms involving this compound using computational methods.
Computational reaction mechanism elucidation typically employs methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. Such studies provide critical insights into the reaction's feasibility, kinetics, and the step-by-step pathway from reactants to products.
Despite the utility of these theoretical methods in organic chemistry, no specific computational investigations into the synthesis, degradation, or any other chemical transformation of this compound have been reported. Consequently, there are no detailed research findings, transition state geometries, or energy profiles to present in data tables for this compound.
Non Clinical Medicinal Chemistry and Chemical Biology Research
Role as an Intermediate in the Synthesis of Potential Bioactive Molecules
The strategic placement of the iodo and ethoxy groups makes Methyl 2-ethoxy-4-iodobenzoate and its close analogues valuable precursors for a range of bioactive molecules. The iodine atom at the 4-position allows for late-stage diversification through cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships.
This compound serves as a key structural motif for synthesizing analogues of established pharmaceuticals. While the direct synthesis of the anticancer drug Pemetrexed may start from different precursors, the core synthetic strategies are highly relevant to iodobenzoate derivatives. Pemetrexed is an antifolate drug that inhibits multiple enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis. nih.gov Its synthesis often involves the coupling of a benzoic acid derivative with a pyrrolo[2,3-d]pyrimidine core, followed by reaction with a glutamate (B1630785) fragment. researchgate.netgoogle.comgoogle.com
A common synthetic route to Pemetrexed and its analogues utilizes a 4-substituted benzoic acid derivative. researchgate.net For instance, a process starting with methyl 4-iodobenzoate (B1621894) can be used to construct the central aromatic portion of the drug. researchgate.net By analogy, this compound could be employed to create novel Pemetrexed analogues. The synthesis would involve a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck coupling, at the 4-position (C-I bond) to append the side chain that ultimately connects to the heterocyclic core. The 2-ethoxy group would remain as a substituent on the phenyl ring, potentially influencing the molecule's conformation, solubility, and interaction with the target enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov The ester group would then be hydrolyzed to the corresponding carboxylic acid to allow for amide bond formation with the glutamate portion of the molecule. This approach allows for the systematic exploration of how substituents on the benzo-portion of the molecule impact its biological activity.
The structural framework of substituted iodobenzoates is also valuable in the total synthesis of complex natural products. The kibdelones are a family of hexacyclic tetrahydroxanthone natural products that exhibit potent anticancer activity. nih.gov The total synthesis of Kibdelone C, for example, has been achieved through convergent strategies that unite complex molecular fragments. nih.govnih.gov
In this context, related iodobenzoate precursors play a crucial role. For example, the microbial dihydroxylation of a related compound, methyl 2-iodobenzoate (B1229623), can produce a nonracemic iodocyclohexene carboxylate intermediate. sigmaaldrich.com This chiral building block serves as a key precursor for constructing the highly functionalized EF ring fragment of Kibdelone C. nih.govsigmaaldrich.com The iodine atom in this intermediate is strategically positioned to facilitate further synthetic transformations. Although this compound itself is more substituted, the principle remains the same: the iodinated aromatic ring provides a stable and reactive handle for building complex, polycyclic systems characteristic of natural products. The ethoxy substituent could be carried through the synthesis or used to modulate the electronic properties of an intermediate, influencing the outcome of subsequent reactions.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. This compound is an ideal scaffold for such derivatization, allowing for systematic changes to its structure to probe interactions with biological targets.
Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. drughunter.comdrugdesign.orgnih.gov The ester functional group in this compound is a prime candidate for bioisosteric replacement.
A common and effective bioisosteric replacement for an ester is an amide. drughunter.com The conversion of the methyl ester of this compound to a series of amides (ethoxybenzamides) can be readily achieved by hydrolysis to the carboxylic acid followed by coupling with various amines. Amides are capable of acting as both hydrogen bond donors and acceptors, which can lead to different or enhanced interactions with a biological target compared to the parent ester, which is only a hydrogen bond acceptor. drughunter.com This strategy has been used to develop novel benzamide (B126) derivatives with a range of biological activities, including antiplasmodial and acetylcholinesterase inhibitory effects. mdpi.comresearchgate.net By creating a library of ethoxybenzamide derivatives from the parent compound, researchers can systematically explore the steric and electronic requirements of the binding pocket.
The substituents on the aromatic ring—the ethoxy group and the iodine atom—play a critical role in molecular recognition and can be systematically varied to understand their influence on biological activity.
The Iodine Atom: The iodine at the 4-position has multiple functions. It is a large, polarizable halogen that can participate in halogen bonding—a noncovalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein that can significantly enhance binding affinity. nih.gov Furthermore, as previously mentioned, the C-I bond is a key site for synthetic modification via cross-coupling reactions, allowing for the introduction of a wide array of functional groups to probe the SAR. Replacing iodine with other halogens (Br, Cl, F) can fine-tune the electronic properties and halogen bonding potential, while replacing it with larger aromatic or aliphatic groups can explore steric limits within the target's binding site. diva-portal.org
This dual functionality makes the iodo-substituent a powerful tool for optimizing lead compounds derived from the this compound scaffold.
In Vitro Biological Evaluation of this compound Derivatives
While data on the biological activity of this compound itself is limited, the evaluation of derivatives synthesized from related iodinated and ethoxy-containing aromatic scaffolds provides insight into the potential therapeutic applications of its analogues. These studies typically involve a battery of in vitro assays to determine potency, selectivity, and mechanism of action.
For example, a study focused on developing novel inhibitors of Dihydrofolate Reductase (DHFR) in Staphylococcus aureus utilized a scaffold containing a 5-iodo-4-methoxyphenoxy group linked to a pyrimidine. nih.govresearchgate.net The SAR study revealed that the iodinated phenyl ring was crucial for activity. The representative compound, j9, showed potent enzymatic inhibition with an IC₅₀ value of 0.97 nM against SaDHFR. nih.gov This highlights the potential for iodo-substituted phenoxy derivatives, which could be synthesized from precursors like this compound, to act as potent enzyme inhibitors.
Another area of investigation for related structures is in the development of cholinesterase inhibitors for conditions like Alzheimer's disease. A series of benzamide and picolinamide (B142947) derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The structure-activity relationship study showed that the substitution pattern on the aromatic ring significantly influenced inhibitory activity and selectivity. researchgate.net The most potent compound in one series demonstrated an IC₅₀ of 2.49 µM against AChE. researchgate.net Derivatives of this compound, particularly the ethoxybenzamides discussed earlier, could be evaluated in similar assays to explore their potential as neurological agents.
The table below summarizes in vitro data for representative compounds from related structural classes, illustrating the types of biological activities and potencies that could be targeted through the derivatization of this compound.
Table 1: In Vitro Biological Activity of Representative Derivatives from Related Structural Classes This table is for illustrative purposes and shows data for compounds structurally related to, but not directly synthesized from, this compound.
| Compound Class | Target | Representative Compound | In Vitro Activity (IC₅₀) | Source(s) |
| Iodo-phenoxypyrimidine | S. aureus DHFR | Compound j9 | 0.97 nM | nih.gov |
| Picolinamide Derivative | Acetylcholinesterase (AChE) | Compound 7a | 2.49 µM | researchgate.net |
| 2-Phenoxybenzamide | P. falciparum (NF54) | para-substituted analogue 37 | 0.269 µM | mdpi.com |
These examples demonstrate that the core structure of an ethoxy-iodobenzoate can serve as a foundation for developing potent and selective modulators of various biological targets. Future work would involve the synthesis of direct derivatives of this compound and their systematic evaluation in a diverse panel of in vitro pharmacological assays. dntb.gov.ua
Enzyme Inhibition Assays (e.g., PTP1B inhibition for derivatives)
There is no available data in peer-reviewed literature detailing the use of this compound or its immediate derivatives in enzyme inhibition assays. Specifically, no studies were found that investigated its potential to inhibit enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), a target of interest in metabolic disease research.
Cellular Activity Studies (e.g., glucose uptake enhancement for derivatives)
Similarly, a review of scientific databases reveals no published studies on the cellular activity of this compound. Research investigating its effects, or the effects of its direct derivatives, on cellular processes like glucose uptake enhancement has not been reported.
Receptor Binding Studies
Information regarding the affinity and binding characteristics of this compound to any biological receptors is absent from the current scientific literature. There are no published assays detailing its interaction with specific receptor targets.
Development as Chemical Biology Probes
The development and application of this compound as a chemical biology probe is not described in available research. Chemical probes are essential tools for studying biological systems, but this compound has not been characterized for such purposes in published literature.
Analytical Methodologies for Research and Purity Assessment
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of Methyl 2-ethoxy-4-iodobenzoate from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the specific analytical goal, ranging from rapid reaction monitoring to high-resolution purity assessment and preparative purification.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound with high accuracy and precision. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase.
The compound is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol, and injected into the HPLC system. The separation is achieved on a C18 column, which consists of silica (B1680970) particles bonded with octadecylsilane. A gradient or isocratic elution with a mobile phase, commonly a mixture of water and acetonitrile or methanol, allows for the separation of the target compound from impurities. sielc.comnih.gov Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophoric structure. nih.gov
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 70% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is well-suited for this compound. It provides information on both the retention time of the compound (from GC) and its mass-to-charge ratio (m/z), which aids in structural elucidation and confirmation. chemicalbook.com
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a nonpolar stationary phase like 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the phase. researchgate.net Regioisomers, such as methyl 3-ethoxybenzoate (B1238238) and methyl 4-ethoxybenzoate, can be effectively separated from the target 2-ethoxy isomer under appropriate temperature programming. researchgate.net
After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. pharmacy180.com Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the ethoxy group (-OCH₂CH₃). libretexts.orgmiamioh.edu
Table 2: Predicted GC-MS Fragmentation Data for this compound (M.W. 306.10)
| m/z (Mass/Charge) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
| 306 | [C₁₀H₁₁IO₃]⁺• | Molecular Ion |
| 277 | [C₉H₈IO₂]⁺ | •CH₂CH₃ (Ethyl radical) |
| 275 | [C₁₀H₁₀IO₂]⁺ | •H (Hydrogen radical) |
| 261 | [C₉H₈IO]⁺ | •OCH₂CH₃ (Ethoxy radical) |
| 179 | [C₇H₄IO]⁺ | •OCH₃ (Methoxy radical) and CO |
| 151 | [C₇H₄I]⁺ | •COOCH₃ (Carbomethoxy radical) |
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. ijirt.org For the synthesis of this compound, TLC allows the chemist to observe the consumption of starting materials and the formation of the product. biotage.com
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with silica gel. acs.orgutexas.edu The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. acs.org The separation occurs based on the differential partitioning of the components between the stationary (silica gel) and mobile phases.
After development, the plate is visualized, usually under UV light at 254 nm, where the aromatic rings of the reactants and product will appear as dark spots. acs.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. The product, this compound, is expected to have an Rf value intermediate between the likely more polar starting material (e.g., methyl 2-hydroxy-4-iodobenzoate) and any less polar starting materials.
Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction
| Compound | Function | Rf Value (3:1 Hexanes:Ethyl Acetate) |
| Methyl 2-hydroxy-4-iodobenzoate | Starting Material | 0.35 |
| Ethyl Iodide | Starting Material | ~0.90 (high) |
| This compound | Product | 0.60 |
Following a successful synthesis, flash chromatography is the standard method for purifying this compound on a preparative scale. orgsyn.org This technique is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. rochester.edubiotage.com
The crude reaction mixture is loaded onto a column packed with silica gel. A solvent system, predetermined by TLC analysis to give good separation, is then passed through the column. orgsyn.org A common choice for compounds of intermediate polarity like this compound is a mixture of hexanes and ethyl acetate. rochester.edu An isocratic (constant solvent composition) or gradient (increasing polarity) elution can be used to separate the product from unreacted starting materials and byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.
Table 4: Example Flash Chromatography Purification Protocol
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Loading | Dry loading of crude product adsorbed onto silica |
| Eluent System | Gradient elution: 10% to 30% Ethyl Acetate in Hexanes |
| Fraction Collection | 20 mL fractions |
| Analysis | TLC with UV visualization |
| Outcome | Isolation of pure this compound |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound. iajps.com This technique relies on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum due to its aromatic structure and conjugation.
To quantify the compound, a calibration curve is first established according to Beer's Law, which states that absorbance is directly proportional to concentration. cuny.edu Standard solutions of highly pure this compound are prepared at several known concentrations in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile. The absorbance of each standard is measured at the wavelength of maximum absorption (λmax), which for similar benzoate (B1203000) compounds is often found in the 230-280 nm range. wisdomlib.orgijres.org A plot of absorbance versus concentration yields a linear calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the curve.
Table 5: Representative Data for a UV-Vis Spectrophotometric Calibration Curve
| Concentration (mg/L) | Absorbance at λmax (e.g., 254 nm) |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
| Linearity (R²) | >0.999 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (excluding iodine, which requires specific methods) in a sample of this compound. This analysis provides experimental validation of the compound's empirical and molecular formula, C₁₀H₁₁IO₃.
The method typically involves combustion analysis, where a small, precisely weighed sample is burned in an excess of oxygen. uga.edu The combustion products—carbon dioxide and water—are collected and quantified. The masses of these products are then used to calculate the percentage of carbon and hydrogen in the original sample. The results are compared against the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimentally determined values should typically be within ±0.4% of the theoretical values. nih.gov
Table 6: Elemental Analysis Data for this compound (C₁₀H₁₁IO₃)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Difference (%) |
| Carbon (C) | 39.24 | 39.18 | -0.06 |
| Hydrogen (H) | 3.62 | 3.65 | +0.03 |
Emerging Research Frontiers and Future Perspectives
Development of More Sustainable Synthetic Routes (e.g., Green Chemistry Principles)
The synthesis of complex organic molecules is increasingly guided by the twelve principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals. sigmaaldrich.comunsw.edu.auepa.gov Future research into the synthesis of Methyl 2-ethoxy-4-iodobenzoate would likely focus on moving away from traditional methods that may generate significant waste or use hazardous reagents.
Key areas for development could include:
Catalytic Processes: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste. epa.gov Research could target the development of novel catalysts for the ethoxylation or iodination steps required to produce the target molecule.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu This involves minimizing the generation of by-products.
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be reduced or replaced with safer alternatives. unsw.edu.au Investigating solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids could be a key research direction.
Energy Efficiency: Conducting syntheses at ambient temperature and pressure minimizes energy requirements, contributing to a more sustainable process. unsw.edu.au
By applying these principles, the environmental footprint of producing this compound can be significantly reduced, making it a more viable compound for potential large-scale applications.
Exploration of Novel Catalytic Applications Beyond MOFs (e.g., Solid Acid Catalysts for Benzoates)
While Metal-Organic Frameworks (MOFs) are recognized for their catalytic potential due to their high porosity and tunable structures, research is expanding to other classes of solid catalysts that offer advantages in stability and reusability. researchgate.netresearchgate.net For compounds like this compound, two main catalytic avenues exist: its synthesis using novel catalysts and its use as a substrate in catalytic reactions.
One promising area is the use of solid acid catalysts for the synthesis of benzoate (B1203000) esters. mdpi.com For instance, research has demonstrated that titanium-zirconium solid superacids can effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com Future studies could adapt such catalysts for the efficient synthesis of this compound.
Furthermore, the aryl iodide moiety in this compound makes it a valuable precursor for carbon-carbon bond-forming reactions, such as Suzuki and Stille coupling. nih.gov This functionality allows it to be incorporated into larger, more complex molecules, opening up applications in the synthesis of pharmaceuticals and functional materials. nih.govwikipedia.org
Integration with High-Throughput Screening in Materials and Drug Discovery
High-Throughput Screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test thousands of compounds for a specific biological activity or physical property. nih.govnih.gov This approach accelerates the identification of "hits" from large compound libraries that can be optimized into leads for new drugs or materials. nih.govevotec.com
This compound, as a distinct chemical entity, could be included in compound libraries for screening. Its unique substitution pattern—containing an ether, an ester, and an iodine atom—provides a structural scaffold that could be explored for various applications. HTS could be employed to:
Identify Biological Activity: Screen for interactions with disease-relevant targets like enzymes or receptors. rsc.org
Discover New Materials: Incorporate the molecule as a building block (e.g., a monomer or a ligand for a metal complex) and screen the resulting materials for desired properties such as conductivity, porosity, or luminescence. nih.gov
The combination of combinatorial chemistry to create derivatives of this compound and HTS provides a rapid and efficient pathway to uncovering novel functions and applications.
Advanced Computational Methodologies for Predictive Design
Computational chemistry and machine learning are revolutionizing how new molecules and materials are discovered. aps.orgrsc.org By training algorithms on vast databases of known chemical structures and properties, machine learning models can predict the characteristics of novel compounds before they are ever synthesized in a lab. aps.orgrsc.org
For this compound, advanced computational methods could be used to:
Predict Physicochemical Properties: Calculate properties such as solubility, stability, and electronic structure.
Model Reactivity: Simulate its behavior in different chemical reactions, helping to design more efficient synthetic pathways.
Virtual Screening: Computationally dock the molecule into the active sites of proteins to predict potential biological activity, prioritizing it for experimental screening.
Design Novel Materials: Predict how the molecule might self-assemble or be incorporated into larger structures like polymers or crystals, and what the properties of those resulting materials would be. nsf.govresearchgate.net
These predictive methodologies can significantly accelerate the research and development cycle, focusing laboratory efforts on the most promising candidates and reducing the costs associated with trial-and-error experimentation. rsc.org
Interdisciplinary Research with Bioengineering and Nanotechnology
The unique structural features of this compound make it a candidate for integration into interdisciplinary research fields like bioengineering and nanotechnology.
In Bioengineering: If the compound or its derivatives are found to possess biological activity, they could be incorporated into drug delivery systems. For example, they could be attached to polymers to form biocompatible nanoparticles for targeted therapeutic delivery. The aryl iodide group serves as a versatile chemical handle for conjugation to biomolecules or materials.
In Nanotechnology: The ability to functionalize molecules via the iodine atom is highly valuable in nanoscience. This compound could be used to modify the surfaces of nanoparticles (e.g., gold or quantum dots) to tune their properties or to direct their assembly into more complex nanostructures. Such functionalized nanomaterials could have applications in sensing, medical imaging, or electronics.
By bridging the gap between synthetic chemistry and these applied fields, the potential utility of specialized molecules like this compound can be fully realized.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for Methyl 2-ethoxy-4-iodobenzoate, and how can reaction conditions be tailored for reproducibility?
- Methodology : The synthesis involves alkylation of 4-iodosalicylic acid derivatives. Key steps include optimizing reaction time, temperature, and stoichiometry of the alkylating agent. For example, repeated optimizations in a scaled-up synthesis (10 g, 36 mmol) achieved yields >95% by adjusting reagent purity and reaction monitoring via TLC .
- Critical Parameters : Solvent choice (e.g., acetone or DMF), base (e.g., K₂CO₃), and avoiding excess alkylation agents to minimize byproducts. Initial trials reported brown oil products, but refined protocols yielded colorless oils, indicating higher purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ ~7.0–8.0 ppm). Compare with iodobenzoate derivatives in acetonitrile-d₃ for shift consistency .
- XRD : Single-crystal X-ray diffraction (employing SHELX or ORTEP-III) confirms molecular geometry, including bond angles (e.g., C–O–C ~120°) and packing motifs .
Q. How can impurities in this compound be identified and mitigated during synthesis?
- Methodology : Impurities often arise from incomplete alkylation or residual starting materials. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor by GC-MS or HPLC-MS to detect halogenated byproducts. Initial syntheses reported yellow oils due to trace iodine residues; recrystallization or activated charcoal treatment improved purity .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the iodine atom's electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Compare with experimental data from analogous iodobenzoates in palladium-catalyzed reactions .
Q. How can crystallographic data resolve contradictions in reported molecular geometries of iodobenzoate derivatives?
- Methodology : Refine XRD data using SHELXL to resolve discrepancies in bond lengths/angles. For example, C–O bond variations in Methyl 2-hydroxy-4-iodobenzoate (e.g., 1.36–1.41 Å) highlight conformational flexibility influenced by crystal packing . Use ORTEP-III for visualizing thermal ellipsoids and validating torsional angles .
Q. What experimental strategies address low yields or inconsistent reproducibility in scaled-up syntheses?
- Methodology : Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps. For this compound, slow addition of methyl iodide and controlled heating (60–70°C) minimized side reactions. Scale-up trials confirmed that maintaining anhydrous conditions is critical for yields >95% .
Q. How can NMR spectral overlaps be deconvoluted for structurally similar iodobenzoate derivatives?
- Methodology : Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic signals. For example, in (E)-2-(4-methoxyphenoxy)pent-2-en-1-yl 2-iodobenzoate, HMBC correlations distinguish methoxy and iodobenzoate protons .
Q. What are the best practices for handling contradictory data between theoretical and experimental melting points?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
